molecular formula C16H17NO2 B263780 N-methyl-2-phenoxy-N-phenylpropanamide

N-methyl-2-phenoxy-N-phenylpropanamide

Cat. No.: B263780
M. Wt: 255.31 g/mol
InChI Key: QBMWLPCXEORDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-phenoxy-N-phenylpropanamide is a substituted propanamide derivative characterized by a phenoxy group at the second carbon of the propanamide backbone, with N-methyl and N-phenyl substituents on the amide nitrogen.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-methyl-2-phenoxy-N-phenylpropanamide

InChI

InChI=1S/C16H17NO2/c1-13(19-15-11-7-4-8-12-15)16(18)17(2)14-9-5-3-6-10-14/h3-13H,1-2H3

InChI Key

QBMWLPCXEORDIT-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)C1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-methyl-2-phenoxy-N-phenylpropanamide, highlighting structural variations and their implications:

Compound Name Substituents/Modifications Key Properties/Findings References
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Chloro and methyl groups on phenoxy ring Enhanced stability due to electron-withdrawing Cl; used in pesticidal applications
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide Fluorophenyl and hydroxyphenoxy groups Increased solubility (hydroxyl group); potential antioxidant activity via radical scavenging
2-[(4-Aminophenyl)methoxy]-N-phenylpropanamide Aminobenzyloxy substituent Higher polarity due to -NH₂; possible use in pharmaceutical intermediates
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide Fluoroanilino substitution Enhanced bioactivity (e.g., kinase inhibition); moderate metabolic stability
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide Thiazole sulfonamide and methylphenoxy groups Antibacterial potential; improved binding affinity to bacterial enzymes

Key Observations:

Substituent Effects on Solubility and Reactivity: Electron-withdrawing groups (e.g., Cl, F) enhance stability but reduce solubility . Hydroxyl or amino groups improve water solubility and hydrogen-bonding interactions, making them suitable for drug design .

Biological Activity :

  • Fluorinated analogs (e.g., N-(2-fluorophenyl) derivatives) exhibit enhanced bioactivity, possibly due to increased membrane permeability and metabolic resistance .
  • Thiazole-containing derivatives show promise in antimicrobial applications .

Synthetic Feasibility: Hydroxamic acid derivatives (e.g., ) are synthesized via carbamoylation or hydroxylamine coupling, suggesting similar pathways for this compound synthesis .

Limitations and Gaps in Knowledge

  • Direct data on this compound’s toxicity, pharmacokinetics, and specific applications are absent in the provided evidence.
  • For example, fluorinated derivatives may pose regulatory challenges due to environmental persistence .

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